molecular formula C31H49O2P B580627 tBuBrettPhos CAS No. 1160861-53-9

tBuBrettPhos

Cat. No.: B580627
CAS No.: 1160861-53-9
M. Wt: 484.705
InChI Key: REWLCYPYZCHYSS-UHFFFAOYSA-N
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Description

TBuBrettPhos is a dialkylbiaryl phosphine ligand developed by the Buchwald group . It promotes cross-coupling reactions more efficiently and exhibits improved reactivity compared to other catalytic systems . It is widely used in palladium-catalyzed cross-coupling reactions .


Synthesis Analysis

The synthesis of this compound can be achieved through aromatic substitution reactions starting from phenyl phosphine and dimethoxybromobenzene under basic conditions . The specific synthesis route may vary depending on experimental conditions and requirements .


Molecular Structure Analysis

This compound has an empirical formula of C31H49O2P . Its molecular weight is 484.69 . The SMILES string for this compound is COc1ccc (OC)c (c1P (C (C) (C)C)C (C) (C)C)-c2c (cc (cc2C (C)C)C (C)C)C (C)C .


Chemical Reactions Analysis

This compound is known to promote cross-coupling reactions more efficiently . It exhibits improved reactivity compared to other catalytic systems . It is widely used in palladium-catalyzed cross-coupling reactions .


Physical and Chemical Properties Analysis

This compound is a solid substance . It has a melting point of 166-170 °C . It is a phosphine functional group .

Scientific Research Applications

  • Synthesis of Fluorinated Alkyl Aryl Ethers : tBuBrettPhos is used in the palladium-catalyzed cross-coupling of (hetero)aryl bromides with fluorinated alcohols, which is notable for its short reaction time, excellent functional group tolerance, and compatibility with electron-rich and -poor (hetero)arenes (Szpera et al., 2020).

  • Hydroxylation of Aryl and Heteroaryl Halides : This method uses this compound in a palladium catalyst for the hydroxylation of aryl and heteroaryl halides, enabling the efficient cross-coupling of potassium and cesium hydroxides with (hetero)aryl halides to produce a variety of phenols and hydroxylated heteroarenes (Cheung & Buchwald, 2014).

  • Amination of Unprotected Five-Membered Heterocyclic Bromides : this compound facilitates the palladium-catalyzed amination of unprotected bromoimidazoles and bromopyrazoles, offering a broad scope of aminoimidazoles and aminopyrazoles under mild conditions (Su, Hoshiya, & Buchwald, 2014).

  • Synthesis of N-Arylpyrazoles : The use of this compound as a ligand in palladium-catalyzed C-N coupling processes effectively synthesizes various N-arylpyrazoles from aryl triflates and pyrazole derivatives (Onodera, Kochi, & Kakiuchi, 2019).

  • Thioetherification of Aryl Halides with Thioacetates : This reaction, catalyzed by this compound Pd G3, results in high yields of thioarene products under mild conditions, using readily available thioacetate starting materials (Hopkins, Zavesky, & White, 2022).

Mechanism of Action

Target of Action

tBuBrettPhos is a dialkylbiaryl phosphine ligand . It is primarily targeted towards palladium , a transition metal, and is widely used in palladium-catalyzed cross-coupling reactions .

Mode of Action

This compound interacts with its target, palladium, to form a complex that acts as a precatalyst . This precatalyst promotes cross-coupling reactions more efficiently and exhibits improved reactivity compared to other catalytic systems . The formation of the active catalytic species is efficient, and the ligand to palladium ratio can be accurately controlled .

Biochemical Pathways

The primary biochemical pathway influenced by this compound involves the formation of C-C, C–N, C–O, C–F, C–CF3, and C–S bonds . These bonds are crucial in the synthesis of various organic compounds. The compound’s action can affect multiple downstream effects, including the synthesis of complex organic molecules.

Pharmacokinetics

Its solubility in a wide range of common organic solvents suggests that it could have good distribution properties if used in a biological context.

Result of Action

The result of this compound’s action is the efficient promotion of cross-coupling reactions . This leads to the formation of various organic compounds, including those with C-C, C–N, C–O, C–F, C–CF3, and C–S bonds . It has been used as a precatalyst for the N-arylation of amino acid esters with aryl triflates under mild reaction conditions and minimal racemization of the amino acid ester .

Action Environment

This compound is air-, moisture-, and thermally-stable , suggesting that it can maintain its efficacy and stability under a variety of environmental conditions.

Safety and Hazards

TBuBrettPhos is a flammable substance and may burn in the presence of open flame or high temperatures . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Properties

IUPAC Name

ditert-butyl-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H49O2P/c1-19(2)22-17-23(20(3)4)27(24(18-22)21(5)6)28-25(32-13)15-16-26(33-14)29(28)34(30(7,8)9)31(10,11)12/h15-21H,1-14H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REWLCYPYZCHYSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2P(C(C)(C)C)C(C)(C)C)OC)OC)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H49O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70657989
Record name Di-tert-butyl[3,6-dimethoxy-2',4',6'-tri(propan-2-yl)[1,1'-biphenyl]-2-yl]phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70657989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

484.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160861-53-9
Record name Di-tert-butyl[3,6-dimethoxy-2',4',6'-tri(propan-2-yl)[1,1'-biphenyl]-2-yl]phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70657989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Di-tert-butyl(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine
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